molecular formula C30H42N2O2 B1630801 Axillaridine A CAS No. 128255-16-3

Axillaridine A

Cat. No. B1630801
M. Wt: 462.7 g/mol
InChI Key: ZMAOKPMWBVUQPK-IWDJEAQTSA-N
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Description

Axillaridine A is a natural compound that can be isolated from Sarcococca hookeriana var. digyna. It has been identified as an acetylcholinesterase (AChE) inhibitor . Its molecular formula is C30H42N2O2 , with a molecular weight of 462.7 g/mol .


Chemical Reactions Analysis

Axillaridine A inhibits the catalytic activity of AChE by forming stable π-π interactions with specific amino acid residues, such as Tyr124 . Further studies are needed to explore its reactivity and potential reactions.

Scientific Research Applications

In a study conducted by Zaheer ul-Haq and colleagues, MD simulations were performed on human acetylcholinesterase (hAChE) and its complex with Axillaridine-A. This research aimed to dynamically explore the active site of the protein and the behavior of the ligand at the peripheral binding site. The study found that Axillaridine-A interacts with the active site residues of hAChE, leading to a reduction in the size of the gorge of the enzyme. This interaction is characterized by stable pi-pi interactions between Axillaridine-A and the aromatic ring of Tyr124 in the enzyme, resulting in the inhibition of the enzyme's catalytic activity. The presence of Axillaridine-A alters the conformation of the active site, as evidenced by stable hydrogen bonding between amino acids and the ligand. These findings provide insights into the binding pattern of bulky steroidal alkaloids like Axillaridine-A at the active site of AChE and underscore its potential as a natural cholinesterase inhibitor​​​​.

properties

IUPAC Name

N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAOKPMWBVUQPK-IWDJEAQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axillaridine A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
Z ul-Haq, H Hadi, ST Moin… - Journal of Enzyme …, 2009 - Taylor & Francis
… Axillaridine-A was first isolated from Pachysandra axillaries and its … Axillaridine-A on the binding site of AChE as well as to determine the structural and dynamic effects of Axillaridine-A …
Number of citations: 1 www.tandfonline.com
M Chiu, R Nie, Z Li, J Zhou - Journal of natural products, 1992 - ACS Publications
… The 13C data of the side chain and the C and D rings were similar to those of pachyaximine A and B, iso-spiropachysine, axillaridine A, and pachyaxiosides A and B(3—6). The signals …
Number of citations: 19 pubs.acs.org
H Hadi, AJ Mohammed - Al-Nahrain Journal of Science, 2008 - iasj.net
… out in order to investigate the binding mode of axillaridine-A at the active site of human … Axillaridine-A forms in addition to van der Waals interactions, stable π-π interaction with the …
Number of citations: 1 www.iasj.net
AA Ishola, KE Adewole - Medicinal Chemistry Research, 2019 - Springer
… A, B, C, D, axillaridine A, sarcodine, isosarcodine, … than donepezil, these include axillaridine A, haloxysterols A, B… Axillaridine A had only hydrophobic interaction with amino …
Number of citations: 7 link.springer.com
LC Chang, KPL Bhat, E Pisha, EJ Kennelly… - Journal of natural …, 1998 - ACS Publications
… NMR assignments for the ring-A carbons, and the establishment of the linkage of the β-lactam moiety at C-3 were carried out by comparison with NMR data published for axillaridine A (7…
Number of citations: 60 pubs.acs.org
A Khalid, S Anjum, MR Khan… - Helvetica Chimica …, 2002 - Wiley Online Library
Phytochemical investigation of Sarcococca saligna by extensive bioassay‐guided fractionation resulted in the isolation of the pregnane‐type steroidal alkaloids 1–15, ie of the five new …
Number of citations: 34 onlinelibrary.wiley.com
NP Rai, B Lama, SP Subedi, WC Taylor… - Journal of Nepal …, 2006 - Citeseer
… Two known pregnane type of alkaloids, axillaridine A and spiropachysine, and an unidentified pregane alkaloid along with oleanolic acid and stigmasteryl glucoside have been isolated …
Number of citations: 2 citeseerx.ist.psu.edu
ZH Atta-ur-Rahman, A Khalid, S Anjum, MR Khan… - Helv Chim …, 2002 - academia.edu
Phytochemical investigation of Sarcococca saligna by extensive bioassay-guided fractionation resulted in the isolation of the pregnane-type steroidal alkaloids 1±15, ie of the five new …
Number of citations: 38 www.academia.edu
Y Zhang, Y Li, S Huang, Y Cui, H Zhang… - Natural Product …, 2021 - Taylor & Francis
… 20S)−20α-cinnamoylamino-3β-dimethylamino-pregnane (2), and four known alkaloids (+)-(20S)−20-(dimethylamino)−3-(3′R-isopropyl)-lactam-5α-pregn-2-en-4-one (3), axillaridine A …
Number of citations: 5 www.tandfonline.com
M Chiu, R Nie, J Zhou - Phytochemistry, 1992 - Elsevier
… This paper describes the isolation and structural elucidation of a novel steroidal alkaloid, axillaridine A, from the same species, the structure of which has been identified as 20x-…
Number of citations: 15 www.sciencedirect.com

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